Tubotin

Übersicht

Beschreibung

Tubotin is a chemical compound that belongs to the class of organotin compounds Organotin compounds are characterized by the presence of tin atoms bonded to organic groups These compounds have a wide range of applications in various fields, including agriculture, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tubotin typically involves the reaction of tin tetrachloride with organic ligands under controlled conditions. One common method is the reaction of tin tetrachloride with alkyl or aryl halides in the presence of a reducing agent such as sodium or magnesium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tin compound. The reaction conditions, including temperature and solvent, can vary depending on the desired product and the specific ligands used.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Tubotin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides or other organotin oxides.

Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

Substitution: this compound can undergo substitution reactions where the organic ligands are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions can be carried out using various nucleophiles, including halides, amines, and thiols, under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin dioxide, while substitution reactions can produce a wide range of organotin derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1.1. Fungicide

Tubotin has been widely used as a fungicide to control various fungal diseases in crops. Its effectiveness is attributed to its ability to inhibit mitochondrial ATP synthase, which disrupts energy production in fungal cells.

Target Diseases

- Potatoes : Effective against early and late blight caused by Phytophthora infestans.

- Sugar Beets : Controls leaf spot diseases.

- Vegetables : Used on crops like garlic, onion, and peppers to combat fungal infections.

1.2. Antifouling Agent

Historically, this compound has been employed in marine applications as an antifouling agent in paints to prevent the growth of barnacles and other marine organisms on ship hulls. However, due to environmental concerns regarding organotin compounds, its use in this capacity has been largely phased out.

1.3. Residue Management

Research indicates that this compound residues can persist in agricultural soils and aquatic systems, raising concerns about environmental impact and human health risks associated with its use. Monitoring and management strategies are essential to mitigate these risks.

2.1. Toxicological Profile

This compound exhibits significant toxicity, particularly affecting the immune and reproductive systems of exposed organisms. Studies have shown that:

- Exposure can lead to symptoms such as tremors, drowsiness, and ataxia in animals.

- It is classified as a potential teratogen, raising concerns for human health.

2.2. Regulatory Status

Due to its toxicological effects, this compound's registration for agricultural use has been revoked or restricted in several countries, including the United States and parts of Europe.

3.1. Efficacy in Crop Protection

A study conducted on the application of this compound in potato crops demonstrated its effectiveness in reducing the incidence of late blight by over 50% compared to untreated controls. This highlights its potential role in integrated pest management strategies when used judiciously.

3.2. Environmental Impact Assessment

Research assessing the environmental fate of this compound revealed that while it is not persistent in soil systems, it can accumulate in aquatic environments, posing risks to aquatic life. Continuous monitoring is recommended to evaluate long-term ecological impacts.

Comparative Analysis of Organotin Compounds

The table below compares this compound with other organotin compounds regarding their applications and regulatory status:

| Compound | Primary Use | Toxicity Level | Regulatory Status |

|---|---|---|---|

| This compound (Triphenyltin Hydroxide) | Fungicide/Antifouling | High | Restricted/Revoked |

| Tributyltin (TBT) | Antifouling | Very High | Banned in many regions |

| Triphenyltin Acetate | Fungicide | Moderate | Restricted |

Wirkmechanismus

The mechanism of action of Tubotin involves its interaction with cellular components, particularly proteins and enzymes. This compound can bind to the sulfhydryl groups of proteins, inhibiting their function. This interaction can disrupt various cellular processes, including cell division and metabolism. In cancer therapy, this compound’s ability to inhibit microtubule formation is of particular interest, as it can prevent the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tributyltin: Like Tubotin, tributyltin is an organotin compound with antifouling properties. tributyltin is more toxic and has been banned in many countries due to its environmental impact.

Triphenyltin: Another organotin compound, triphenyltin, is used as a pesticide and fungicide. It shares similar chemical properties with this compound but has different applications.

Uniqueness of this compound

This compound is unique in its relatively lower toxicity compared to other organotin compounds, making it a more attractive option for various applications. Its versatility in undergoing different chemical reactions and its potential use in medicine further distinguish it from similar compounds.

Eigenschaften

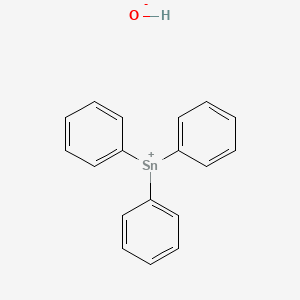

IUPAC Name |

triphenylstannanylium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWMWWXRWVJXSE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-87-9 | |

| Record name | Triphenyltin hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENTIN HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKL46V5313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.